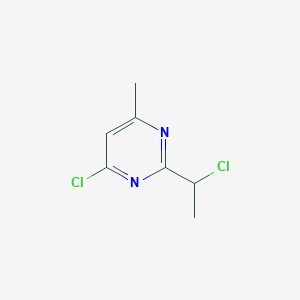
4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine
Overview
Description
“4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecule consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with a chloroethyl group at the 2nd position, a chlorine atom at the 4th position, and a methyl group at the 6th position .Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines. This could include electrophilic substitution, nucleophilic substitution, or other reactions typical for aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the substituents on the pyrimidine ring .Scientific Research Applications
Synthesis and Process Research
An important intermediate of synthetic anticancer drug dasatinib, 4,6-Dichloro-2-methylpyrimidine, showcases the chemical's role in pharmaceutical synthesis. The compound was synthesized from acetamidine hydrochloride and dimethyl malonate, demonstrating its utility in creating more complex drug molecules (Guo Lei-ming, 2012).
Quantum Chemical Calculations
The geometrical, conformational, spectroscopic, and nonlinear optical parameters of a structurally similar compound, 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine, were investigated, showing the application of these compounds in understanding molecular properties which can be crucial for developing new materials with specific optical characteristics (H. Gümüş et al., 2014).
Fungicidal Activity
Aryl ethers derived from 4-[(2-hydroxyethyl)sulfanyl]pyrimidine derivatives, including compounds structurally related to 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine, were synthesized and assessed for their fungicidal activity. This research demonstrates the potential agricultural applications of such compounds (A. V. Erkin et al., 2016).
Antibacterial Evaluation
The synthesis and antibacterial evaluation of a class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] Pyrimidines, starting from a compound similar to 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine, highlights the exploration of these chemicals in developing new antibacterial agents (Y. Etemadi et al., 2016).
Synthesis of Arylpyrimidines
An electrochemical synthesis technique was developed for the creation of 4-amino-6-arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides, indicating the methodological advancements in synthesizing pyrimidine derivatives that could lead to novel pharmaceuticals or materials (S. Sengmany et al., 2011).
Cancer Cell Inhibition
New α-aminophosphonates containing a 4-chloro-6-methylpyrimidin-2-amino pharmacophore were synthesized and identified as potential inhibitors for DU145 and A549 cancer cell lines, showcasing the application in oncological research and the development of cancer therapies (Gajjala Raghavendra Reddy et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2-(1-chloroethyl)-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-4-3-6(9)11-7(10-4)5(2)8/h3,5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNHVODQBKSRJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489988.png)
![8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1489989.png)

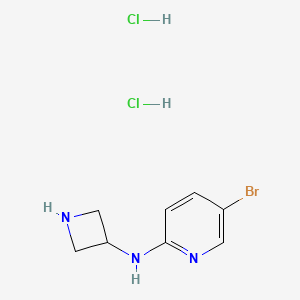


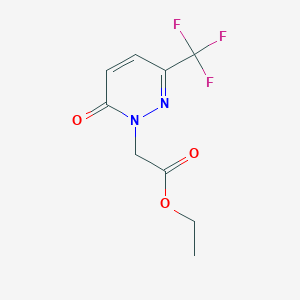
![1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B1489998.png)
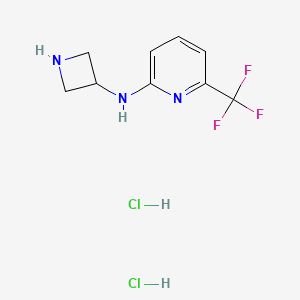
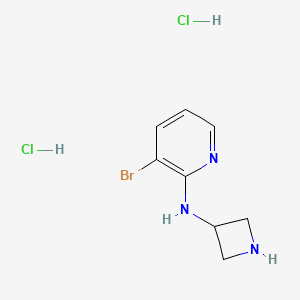
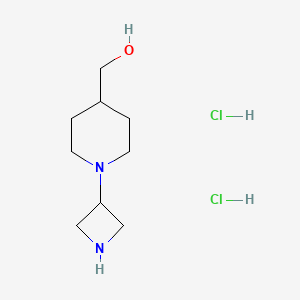
![6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1490003.png)
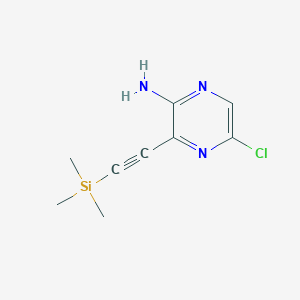
![[4-[3-(Dihydroxyamino)-4-oxocyclohexa-2,5-dien-1-ylidene]-3-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)-5-oxopyrrol-2-yl]-hydroxyazanium](/img/structure/B1490006.png)